molecular formula C18H27BO4 B1374650 Tert-butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1073493-92-1

Tert-butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B1374650
CAS RN: 1073493-92-1
M. Wt: 318.2 g/mol
InChI Key: OZXRFFSWFUALSU-UHFFFAOYSA-N
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Description

Tert-butyl compounds are often used in organic synthesis due to their stability and ease of removal. The presence of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group suggests that this compound could be used in Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a boron atom connected to two oxygen atoms and a carbon ring, forming a 1,3,2-dioxaborolane ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with a 1,3,2-dioxaborolane group are often used in Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

Synthesis and Structural Analysis

Tert-butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds are primarily utilized as boric acid ester intermediates with benzene rings. These compounds are synthesized through multi-step substitution reactions. Their structures are confirmed using various spectroscopic methods such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single crystals of these compounds are analyzed using X-ray diffraction, and their molecular structures are calculated and validated using density functional theory (DFT). The molecular electrostatic potential and frontier molecular orbitals of these compounds are also investigated, revealing some of their physicochemical properties (Huang et al., 2021).

Intermediate in Biologically Active Compounds

This chemical is an important intermediate in the synthesis of many biologically active compounds, such as crizotinib. Its synthesis is achieved through a series of steps starting from specific starting materials. The structures of the resulting compounds are confirmed using mass spectrometry and NMR spectroscopy (Kong et al., 2016).

Applications in Fluorescence and Polymer Chemistry

This compound is used in the synthesis of fluorescent nanoparticles and polymers. For instance, it has been used in Suzuki-Miyaura chain growth polymerization, leading to the production of heterodisubstituted polyfluorenes with adjustable molecular weights and narrow molecular weight distribution. These polyfluorenes show bright and enduring fluorescence brightness, essential for various applications in fluorescence-based technologies (Fischer et al., 2013).

Role in Polymerization Reactions

The tert-butyl groups in this compound play a significant role in polymerization reactions. For instance, they are involved in the initiation mechanisms for radical polymerization of certain monomers, demonstrating the importance of this compound in polymer chemistry (Nakamura et al., 1996).

Utilization in Synthesis of Water-Soluble Polymers

This compound is instrumental in the synthesis of water-soluble polymers, particularly those used for fluorescence quenching studies. For example, it has been used to develop a water-soluble carboxylated polyfluorene, which is used in fluorescence quenching studies involving different proteins and cationic quenchers (Zhang et al., 2008).

Future Directions

The future directions for this compound would likely involve its use in organic synthesis, particularly in the synthesis of biologically active compounds .

properties

IUPAC Name

tert-butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27BO4/c1-12-11-13(15(20)21-16(2,3)4)9-10-14(12)19-22-17(5,6)18(7,8)23-19/h9-11H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXRFFSWFUALSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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